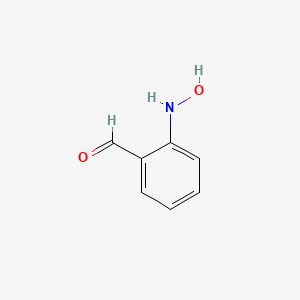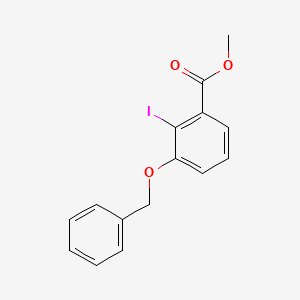
Di-tert-butyl 4,4'-oxydibenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di-tert-butyl 4,4’-oxydibenzoate is an organic compound characterized by the presence of two tert-butyl groups attached to a central oxydibenzoate structure. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Di-tert-butyl 4,4’-oxydibenzoate typically involves the esterification of 4,4’-oxydibenzoic acid with tert-butyl alcohol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of Di-tert-butyl 4,4’-oxydibenzoate follows a similar esterification process but on a larger scale. The reaction is conducted in large reactors with continuous stirring to ensure uniform mixing. The use of high-purity reagents and controlled reaction conditions helps in achieving a high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Di-tert-butyl 4,4’-oxydibenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones and related compounds.
Substitution: Substituted esters and ethers.
Aplicaciones Científicas De Investigación
Di-tert-butyl 4,4’-oxydibenzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Investigated for its potential antioxidant properties and its role in protecting biological molecules from oxidative damage.
Medicine: Explored for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized as an additive in the production of high-performance materials and coatings.
Mecanismo De Acción
The mechanism of action of Di-tert-butyl 4,4’-oxydibenzoate involves its ability to donate or accept electrons, making it an effective antioxidant. It can scavenge free radicals and prevent oxidative damage to cells and tissues. The molecular targets include reactive oxygen species (ROS) and other free radicals, which are neutralized through redox reactions.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl 4,4’-oxydibenzoate: Similar structure but with methyl groups instead of tert-butyl groups.
4,4’-Di-tert-butylbiphenyl: Contains tert-butyl groups but lacks the oxydibenzoate structure.
1,3-Di-tert-butylbenzene: Another tert-butyl substituted aromatic compound.
Uniqueness
Di-tert-butyl 4,4’-oxydibenzoate is unique due to its combination of tert-butyl groups and the oxydibenzoate structure, which imparts both stability and reactivity. This makes it particularly useful in applications requiring robust and stable compounds.
Propiedades
Número CAS |
145531-13-1 |
|---|---|
Fórmula molecular |
C22H26O5 |
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
tert-butyl 4-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenoxy]benzoate |
InChI |
InChI=1S/C22H26O5/c1-21(2,3)26-19(23)15-7-11-17(12-8-15)25-18-13-9-16(10-14-18)20(24)27-22(4,5)6/h7-14H,1-6H3 |
Clave InChI |
ZLLAPZNKUYCNEA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


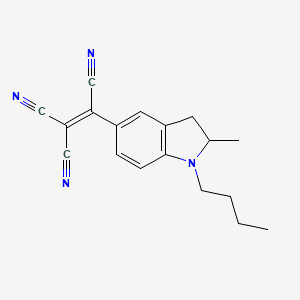
![1-[(2-Fluoroethyl)sulfanyl]-2,5-dimethoxy-4-(2-nitroethenyl)benzene](/img/structure/B15162721.png)
![[2-(Hydroxymethyl)-1,3-oxathiolan-5-yl] acetate;propanoic acid](/img/structure/B15162726.png)
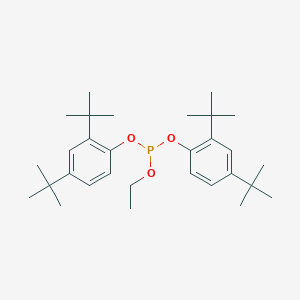

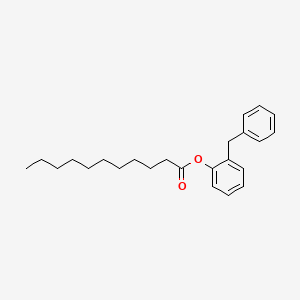
![Benzenecarboximidamide, 4,4'-[1,4-butanediylbis(oxy)]bis[N-hydroxy-](/img/structure/B15162743.png)
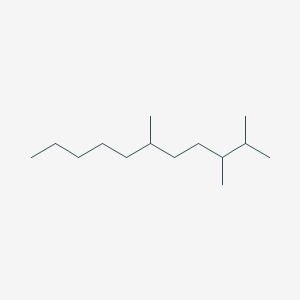
![N-[3-(Dimethylamino)propyl]-4-hydroxybenzene-1-sulfonamide](/img/structure/B15162755.png)
